molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5

Thieno[3,2-b]pyridin-3-amine

Cat. No. B039445
CAS RN: 120208-33-5
M. Wt: 150.2 g/mol
InChI Key: QNILVEIBHSZAQG-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-3-amine is a chemical compound with the molecular formula C7H6N2S . It is used in the synthesis of various derivatives and has been studied for its potential therapeutic applications .


Synthesis Analysis

Thieno[3,2-b]pyridin-3-amine can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . An alternative method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridin-3-amine is characterized by a thieno[3,2-b]pyridine core, which is a fused ring system containing a thiophene and a pyridine ring .


Chemical Reactions Analysis

Thieno[3,2-b]pyridin-3-amine can undergo various chemical reactions to form different derivatives. For instance, it can react with amines to form 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides . It can also be used in the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-b]pyridin-3-amine derivatives have shown promising results in the field of cancer research . They have been synthesized and tested for their anticancer activity in NCI 60 cell lines . Some compounds showed remarkable anticancer activity . The most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which possesses cytotoxic activity on almost all cancer cell lines .

Antiviral Activity

Thieno[3,2-b]pyridin-3-amine derivatives have also been studied for their antiviral properties . While specific studies on Thieno[3,2-b]pyridin-3-amine are not available, the broader class of thieno[2,3-b]pyridine derivatives has shown antiviral activity .

Anti-Inflammatory Activity

Thieno[3,2-b]pyridin-3-amine derivatives are also being researched for their potential anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thieno[3,2-b]pyridin-3-amine derivatives have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Antidiabetic Activity

Research has also indicated that thieno[3,2-b]pyridin-3-amine derivatives could have potential antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes .

Antihypertensive Activity

Thieno[3,2-b]pyridin-3-amine derivatives have been studied for their antihypertensive properties . This suggests that they could be used in the development of new antihypertensive drugs .

Osteogenic Activity

Thieno[3,2-b]pyridin-3-amine derivatives have shown osteogenic activity . This suggests that they could be used in the treatment of bone-related disorders .

Treatment of CNS Disorders

Thieno[3,2-b]pyridin-3-amine derivatives have been studied for their potential use in the treatment of Central Nervous System (CNS) disorders . This suggests that they could be used in the development of new drugs for the treatment of CNS disorders .

Safety and Hazards

The safety data sheet for a related compound, Thieno[3,2-b]pyridin-7-ol, indicates that it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thieno[3,2-b]pyridin-3-amine and its derivatives have potential therapeutic applications. For instance, they have been studied as potential anti-cancer agents targeting VEGFR-2 . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

thieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILVEIBHSZAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604033
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridin-3-amine

CAS RN

120208-33-5
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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